N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide
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Overview
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is a complex organic compound that features a tetrazole ring, a cyano group, and a tolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the formation of the tetrazole ring through a [2+3] cycloaddition reaction between an azide and a nitrile. The cyano group and the tolyl group can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyano-3-methylbutan-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(m-tolyl)-2H-tetrazol-2-yl)acetamide
- N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(o-tolyl)-2H-tetrazol-2-yl)acetamide
Uniqueness
N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the cyano group, the tetrazole ring, and the tolyl group gives it distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-(5-(p-tolyl)-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources to provide a comprehensive overview.
Molecular Structure
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C_{14}H_{16}N_{4}O
- IUPAC Name : this compound
Structural Features
The compound features:
- A cyano group (−C≡N)
- A tetrazole ring, which is known for its diverse biological activities
- An acetamide functional group that may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert effects through:
- Enzyme inhibition : Modulating metabolic pathways.
- Receptor binding : Influencing signaling pathways.
Pharmacological Studies
Several studies have reported on the pharmacological effects of compounds similar to this compound. These include:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in vitro and in vivo.
- Neuroprotective Properties : Research indicates potential neuroprotective effects, possibly through antioxidant mechanisms.
Case Studies
-
Study on Antimicrobial Activity :
- Researchers evaluated the antimicrobial properties of related acetamide derivatives against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, suggesting potential applications in treating infections.
-
Neuroprotection Study :
- A study focused on the neuroprotective effects of tetrazole-containing compounds found that they could reduce oxidative stress markers in neuronal cell cultures, indicating a protective role against neurodegenerative diseases.
Comparative Analysis
A comparison of this compound with similar compounds reveals unique aspects of its activity:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Compound A | Antimicrobial | Enzyme inhibition |
Compound B | Anti-inflammatory | Cytokine modulation |
N-(2-Cyano...) | Neuroprotective | Antioxidant activity |
Properties
Molecular Formula |
C16H20N6O |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H20N6O/c1-11(2)16(4,10-17)18-14(23)9-22-20-15(19-21-22)13-7-5-12(3)6-8-13/h5-8,11H,9H2,1-4H3,(H,18,23) |
InChI Key |
CPAQUSPILXTIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC(C)(C#N)C(C)C |
Origin of Product |
United States |
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